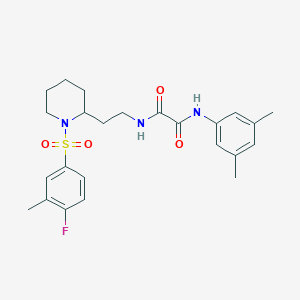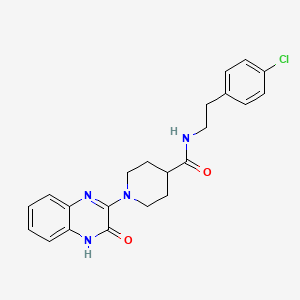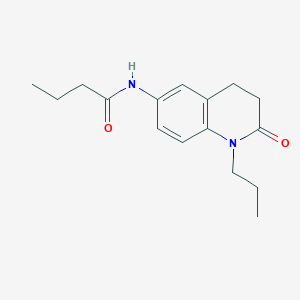
N-(2-氧代-1-丙基-1,2,3,4-四氢喹啉-6-基)丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a quinoline ring system, which is a fused bicyclic structure containing a benzene ring and a pyridine ring
科学研究应用
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary target of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is the PYR/PYL family of ABA receptors . These receptors play a crucial role in the plant’s response to abiotic stresses such as drought, cold, and soil salinity .
Mode of Action
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide, also known as an ABA-mimicking ligand, binds directly to the PYR/PYL family of ABA receptors . This binding results in the inhibition of type 2C phosphatases (PP2C) and the activation of downstream ABA signaling . The compound mediates a gate-latch-lock interacting network, a structural feature that is conserved in the ABA-bound receptor/PP2C complex .
Biochemical Pathways
The binding of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide to the PYR/PYL family of ABA receptors triggers a cascade of biochemical reactions. The inhibition of PP2C activates downstream ABA signaling pathways . This activation leads to a gene network that is highly similar to that induced by ABA .
Pharmacokinetics
It is known that the compound acts as a potent activator of multiple members of the family of aba receptors
Result of Action
The action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide results in several molecular and cellular effects. Treatments with the compound inhibit seed germination, prevent leaf water loss, and promote drought resistance in plants . These effects are due to the activation of a gene network that is highly similar to that induced by ABA .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide. For instance, abiotic stresses such as drought, cold, and soil salinity can enhance the compound’s action as it helps plants to overcome these stresses . .
生化分析
Biochemical Properties
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide has been found to interact with the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling . This interaction is crucial in the regulation of various biochemical reactions .
Cellular Effects
The effects of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit seed germination and prevent leaf water loss .
Molecular Mechanism
The molecular mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a potent activator of multiple members of the family of ABA receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors to form the quinoline ring system, followed by functionalization to introduce the butanamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered in industrial production.
化学反应分析
Types of Reactions
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a wide range of substituted quinoline compounds with different functional groups.
相似化合物的比较
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-6-propyl-: This compound shares a similar tetrahydroquinoline structure but lacks the butanamide group.
Tetralin: Another related compound with a similar bicyclic structure but different functional groups.
Uniqueness
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)butanamide is unique due to its specific combination of functional groups and structural features
属性
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-5-15(19)17-13-7-8-14-12(11-13)6-9-16(20)18(14)10-4-2/h7-8,11H,3-6,9-10H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDGYZSETVRIKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2361792.png)
![3-{5-oxo-1-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide](/img/structure/B2361793.png)
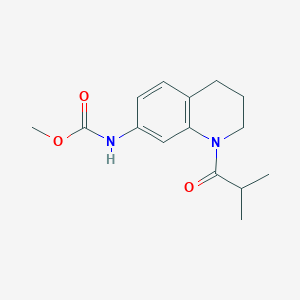
![(1-Chloronaphtho[2,1-b]thiophen-2-yl)[4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2361795.png)
![tert-butyl N-[(1-hydroxycyclopentyl)methyl]-N-methylcarbamate](/img/structure/B2361797.png)
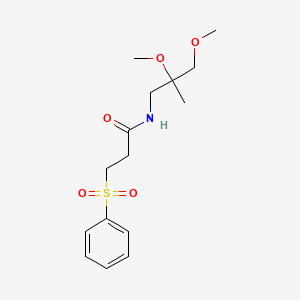
![cyclohex-3-en-1-yl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2361804.png)
![(2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B2361807.png)
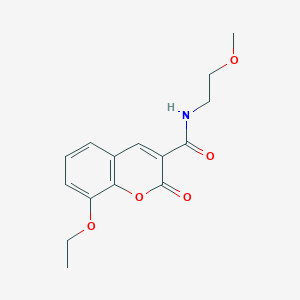
![2-[6-(2-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2361811.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B2361812.png)

